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Compound of Interest

Compound Name: Antitumor agent-127

Cat. No.: B12375703

This technical guide provides a comprehensive overview of the chemical structure, properties,
and mechanism of action of the antitumor agent-127, also identified as 142D6. The
information is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Antitumor agent-127 (142D6) is a potent, orally bioavailable, and covalent pan-inhibitor of
apoptosis protein (IAP) antagonist. It is designed to covalently target a lysine residue within the
BIR3 domain of IAPs.

Chemical Structure:

» Molecular Formula: C26H37FN4O6S
e Molecular Weight: 552.66 g/mol

e CAS Number: 2410953-19-2

(A definitive chemical structure diagram can be found in the primary literature and commercial
vendor listings.)

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Antitumor Agent-127
(142D6).
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Property Value
Molecular Formula C26H37FN4Os6S
Molecular Weight 552.66

Purity >98%
Appearance Solid

Biological Activity and Quantitative Data

Antitumor agent-127 (142D6) covalently targets the BIR3 domains of X-linked inhibitor of
apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (clAP1), and cellular inhibitor
of apoptosis protein 2 (clAP2).[1] This covalent binding leads to the inhibition of these proteins,
thereby promoting apoptosis in cancer cells.

In Vitro Activity:

The following table summarizes the in vitro inhibitory activity of Antitumor Agent-127 (142D6)
against various IAP proteins.

Target ICs0 (NM)
XIAP 12

clAP1 14

ClAP2 9

Data from MedChemExpress.[1]
Cellular Efficacy:

Studies have demonstrated the cellular efficacy of 142D6 in both two-dimensional (2D) and
three-dimensional (3D) cell cultures. Its performance is comparable to the clinical candidate
and reversible IAP inhibitor, LCL161.[2]

In Vivo Pharmacokinetics:
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Pharmacokinetic studies in animal models have shown that Antitumor Agent-127 (142D6) is
long-lived and orally bioavailable, making it a promising candidate for further preclinical and
clinical development.[2]

Mechanism of Action and Signaling Pathway

Inhibitor of Apoptosis (IAP) proteins are key regulators of apoptosis and cellular signaling
pathways, including the NF-kB pathway. They function as E3 ubiquitin ligases and can directly
bind to and inhibit caspases, the key executioners of apoptosis. By inhibiting IAPs, Antitumor
Agent-127 (142D6) releases the brakes on apoptosis, leading to cancer cell death.

The binding of 142D6 to the BIR3 domain of XIAP, clAP1, and clAP2 disrupts their ability to
inhibit caspases and also affects downstream signaling pathways that promote cell survival.

Figure 1: Signaling pathway of Antitumor Agent-127 (142D6).

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and biological evaluation of
Antitumor Agent-127 (142D6) can be found in the primary literature:

o Udompholkul P, Garza-Granados A, Alboreggia G, et al. Characterization of a Potent and
Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist. J Med
Chem. 2023;66(12):8159-8169.[2]

The supplementary information associated with this publication provides comprehensive details
on the experimental procedures.

General Experimental Workflow:

The following diagram illustrates a general workflow for the evaluation of IAP inhibitors like
142D6.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b12375703?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10291551/
https://www.benchchem.com/product/b12375703?utm_src=pdf-body
https://www.benchchem.com/product/b12375703?utm_src=pdf-body
https://www.benchchem.com/product/b12375703?utm_src=pdf-body
https://www.benchchem.com/product/b12375703?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10291551/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

General Experimental Workflow for IAP Inhibitor Evaluation
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Figure 2: A generalized experimental workflow for IAP inhibitor evaluation.

Conclusion

Antitumor agent-127 (142D6) is a promising covalent IAP inhibitor with potent in vitro activity,
demonstrated cellular efficacy, and favorable in vivo pharmacokinetic properties. Its mechanism
of action, involving the irreversible inhibition of key IAP family members, makes it an attractive
candidate for the development of novel anticancer therapies. Further research and clinical
investigation are warranted to fully elucidate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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